3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine
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Overview
Description
3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine is a chemical compound with the molecular formula C12H18N2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Mechanism of Action
Target of Action
The primary target of the compound 3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine is the nicotinic acetylcholine receptor . This receptor plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
This compound interacts with its target, the nicotinic acetylcholine receptor, by acting as a potent agonist . This means that it binds to the receptor and activates it, leading to a series of changes in the cell.
Biochemical Pathways
Upon activation of the nicotinic acetylcholine receptor by this compound, a series of biochemical pathways are affected. These include the release of neurotransmitters, which are chemicals that transmit signals across a synapse from one neuron to another .
Result of Action
The molecular and cellular effects of this compound’s action include the activation of the nicotinic acetylcholine receptor and the subsequent release of neurotransmitters. This can lead to various physiological effects, depending on the specific type of receptor and its location in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine typically involves the reaction of 3-methylpyridine with 1-methyl-2-pyrrolidinemethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Step 1: Preparation of 1-methyl-2-pyrrolidinemethanol.
Step 2: Reaction of 3-methylpyridine with 1-methyl-2-pyrrolidinemethanol in the presence of a base.
Step 3: Purification of the product using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Nicotine: 3-(1-Methyl-2-pyrrolidinyl)pyridine, a well-known alkaloid found in tobacco.
Anabasine: 3-(2-Piperidinyl)pyridine, another alkaloid with similar structural features.
Cotinine: A metabolite of nicotine with a pyridine ring and a pyrrolidine ring.
Uniqueness
3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group attached to the pyridine ring via a pyrrolidine moiety differentiates it from other similar compounds, influencing its reactivity and interaction with biological targets.
Properties
IUPAC Name |
3-methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-5-3-7-13-12(10)15-9-11-6-4-8-14(11)2/h3,5,7,11H,4,6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJKIVQHNCKXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCCN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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